Pentadecanamide CAS 3843-51-4 chemical properties
Pentadecanamide CAS 3843-51-4 chemical properties
An In-depth Technical Guide to Pentadecanamide (CAS 3843-51-4)
This guide provides a comprehensive technical overview of Pentadecanamide (CAS 3843-51-4), a long-chain saturated fatty acid amide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes core chemical properties, analytical methodologies, biological context, and safety protocols. The structure moves from fundamental physicochemical data to complex biological implications, providing expert insights into the causality behind experimental choices and ensuring a self-validating framework for the presented information.
Core Physicochemical & Structural Properties
Pentadecanamide is the amide derivative of pentadecanoic acid (C15:0), a saturated fatty acid. Its long 15-carbon aliphatic chain renders it highly hydrophobic. The terminal primary amide group, however, provides a site for hydrogen bonding, influencing its physical properties and potential biological interactions.
A summary of its key properties is presented below for rapid reference.
| Property | Value | Source |
| CAS Number | 3843-51-4 | [1] |
| Molecular Formula | C₁₅H₃₁NO | [1][2] |
| Molecular Weight | 241.42 g/mol | [1][2] |
| Physical Form | White to Yellow Solid | [3] |
| Exact Mass | 241.240564612 Da | [1] |
| InChI Key | RQGCQWARLQDMCZ-UHFFFAOYSA-N | [3] |
| IUPAC Name | pentadecanamide | [1] |
| Solubility | Sparingly soluble in aqueous buffers. Soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF).[4] | |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 13 | [1] |
Analytical Characterization: From Identification to Quantification
The unambiguous identification of Pentadecanamide relies on modern analytical techniques, primarily mass spectrometry and nuclear magnetic resonance spectroscopy. The choice of method is dictated by the sample matrix and the analytical objective (e.g., structural confirmation vs. quantification).
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone for identifying fatty acid amides due to its high sensitivity and specificity. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MSE) are frequently employed.[5]
UPLC-Q-TOF-MSE, in particular, offers comprehensive data by providing accurate mass information for both precursor and fragment ions in a single analysis.[5] In positive electrospray ionization (ESI+), Pentadecanamide is typically observed as its protonated molecule, [M+H]⁺, with a calculated m/z of 242.2466.[5]
Protocol: General Workflow for GC-MS Analysis of Fatty Acid Amides
This protocol outlines a typical procedure for the analysis of samples containing Pentadecanamide or related fatty acid amides.
-
Sample Preparation:
-
Extract the sample with a suitable organic solvent (e.g., chloroform, methanol). The choice of solvent is critical and depends on the sample matrix.
-
Concentrate the extract under a stream of nitrogen.
-
Causality: Direct injection of complex biological samples is often not feasible. A liquid-liquid or solid-phase extraction step is necessary to remove interfering substances (e.g., salts, proteins) and concentrate the analyte, thereby improving signal-to-noise ratio and protecting the instrument.
-
-
GC-MS System Configuration:
-
Column: Use a non-polar capillary column, such as an HP-5 or equivalent (e.g., 60 m × 0.25 mm × 0.25 µm), suitable for separating hydrophobic molecules.[6]
-
Carrier Gas: Helium at a constant flow rate (e.g., 0.8 mL/min).[6]
-
Injector: Set to a temperature of 250°C with a split ratio (e.g., 1:10) to prevent column overloading.[6]
-
-
Temperature Program:
-
Initial Temperature: 140°C, hold for 5 minutes.
-
Ramp: Increase by 2°C/min to 220°C.
-
Final Hold: Maintain at 220°C for 20 minutes.[6]
-
Causality: A slow temperature ramp is crucial for resolving long-chain isomers and closely related compounds. The initial hold ensures sharp peaks for early-eluting compounds, while the final hold ensures that all high-boiling-point analytes have eluted from the column.
-
-
Mass Spectrometer Conditions:
-
Data Analysis:
-
Identify the peak corresponding to Pentadecanamide by its retention time and its characteristic mass spectrum.
-
Compare the obtained spectrum with reference libraries (e.g., NIST, Wiley) for confirmation.[2]
-
Caption: Workflow for GC-MS based identification of Pentadecanamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides definitive structural information. While detailed spectra for Pentadecanamide are not widely published, the expected signals can be predicted from its structure.
-
¹H NMR: A characteristic triplet would appear around 0.88 ppm for the terminal methyl (CH₃) group. A large, broad multiplet between 1.2-1.6 ppm would represent the 12 methylene (CH₂) groups of the long aliphatic chain. A triplet around 2.2 ppm would correspond to the methylene group alpha to the carbonyl. The two protons of the primary amide (-NH₂) would appear as a broad singlet, with a chemical shift that is highly dependent on solvent and concentration.
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¹³C NMR: The spectrum would show distinct signals for the carbonyl carbon (around 175 ppm), the alpha-carbon (around 36 ppm), and a series of signals for the methylene carbons in the chain (typically between 20-35 ppm), with the terminal methyl carbon appearing furthest upfield (around 14 ppm).[2]
Synthesis Pathway
Pentadecanamide is synthesized from its corresponding carboxylic acid, pentadecanoic acid. The most direct method is the amidation of the carboxylic acid. This reaction typically requires activating the carboxyl group to make it more susceptible to nucleophilic attack by ammonia.
Caption: General synthesis pathway for Pentadecanamide from its parent acid.
Protocol: Synthesis via Acyl Chloride Intermediate
-
Activation: Pentadecanoic acid is dissolved in an inert solvent (e.g., dichloromethane). A chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, is added dropwise at 0°C. The reaction is allowed to warm to room temperature and stirred until the conversion to pentadecanoyl chloride is complete.
-
Causality: The carboxylic acid's hydroxyl group is a poor leaving group. Converting it to an acyl chloride creates a highly electrophilic carbonyl carbon and an excellent leaving group (Cl⁻), making the subsequent reaction with ammonia much more efficient.
-
-
Amidation: The resulting acyl chloride solution is slowly added to a cooled, concentrated solution of ammonia or ammonium hydroxide.
-
Causality: This is a highly exothermic reaction. Slow addition and cooling are essential to control the reaction rate and prevent side reactions. An excess of ammonia is used to neutralize the HCl byproduct that is formed.
-
-
Workup and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude Pentadecanamide product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Biological Significance & Therapeutic Potential
While research on Pentadecanamide itself is limited, the biological activities of its parent fatty acid, Pentadecanoic acid (C15:0) , are well-documented and provide a critical framework for understanding the potential relevance of its amide derivative. C15:0 is increasingly recognized as an essential odd-chain saturated fatty acid with significant health benefits.[7][8]
Key Activities of the Parent Compound (Pentadecanoic Acid):
-
Broad Anti-inflammatory and Antifibrotic Effects: In-vitro studies using human cell-based systems show that C15:0 has broad, dose-dependent anti-inflammatory and antifibrotic activities.[7][9]
-
Metabolic and Cardiovascular Health: Higher circulating levels of C15:0 are associated with improved metabolic health, including better insulin sensitivity, and a lower risk of heart disease.[10]
-
Activation of Longevity Pathways: C15:0 is known to activate AMP-activated protein kinase (AMPK) and inhibit the mammalian target of rapamycin (mTOR), two core pathways implicated in cellular health and longevity.[10][11]
-
Antimicrobial Properties: C15:0 has demonstrated the ability to inhibit the growth of pathogenic bacteria and fungi.[9][10][11]
Fatty acid amides (FAAs) are an important class of endogenous signaling lipids. For instance, the metabolite pentadecanoylcarnitine has been identified as an endocannabinoid, highlighting that metabolites of C15:0 can have distinct and potent biological roles.[12] This suggests that Pentadecanamide could function as a bioactive metabolite itself, potentially modulating signaling pathways relevant to inflammation, mood, and metabolic regulation.
Caption: Biological context of Pentadecanoic acid and its potential metabolites.
Safety, Handling, and Storage
As a laboratory chemical, proper handling of Pentadecanamide is essential. The following guidelines are synthesized from available safety data sheets for the parent compound, which are expected to be highly relevant.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and chemical safety goggles or a face shield.[13] Ensure work is conducted in a well-ventilated area or under a chemical fume hood.[14]
-
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention if irritation persists.[13][15]
-
Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing. Get medical advice if skin irritation occurs.[13][15]
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[13]
-
-
Handling: Avoid creating dust. Wash hands and any exposed skin thoroughly after handling.[13] Avoid contact with incompatible materials.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store away from strong bases, oxidizing agents, and reducing agents.[16]
-
Spill Response: For small spills, sweep up the solid material and place it into a suitable container for disposal. Avoid letting the chemical enter the environment.[13]
References
-
Pentadecanamide - SpectraBase. (n.d.). Wiley. Retrieved March 7, 2024, from [Link]
- Pandey, M., et al. (2024). Identification of Fatty Acids, Amides and Cinnamic Acid Derivatives in Supercritical-CO2 Extracts of Cinnamomum tamala Leaves Using UPLC-Q-TOF-MSE Combined with Chemometrics. Molecules.
-
Pentadecanamide | C15H31NO | CID 13296099 - PubChem. (n.d.). National Institutes of Health. Retrieved March 7, 2024, from [Link]
-
PENTADECANAMIDE | 3843-51-4 - MilliporeSigma. (n.d.). Millipore Sigma. Retrieved March 7, 2024, from [Link]
-
Safety Data Sheet - Agilent. (2019, March 23). Agilent Technologies. Retrieved March 7, 2024, from [Link]
- Li, C., et al. (2025). Multi-Omics Analysis Reveals 1-Propanol-Induced Pentadecanoic Acid Biosynthesis in Yarrowia lipolytica. MDPI.
- Venn-Watson, S., et al. (2022). Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems. PLOS ONE.
- Venn-Watson, S., et al. (2023). Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds. Preprints.org.
- Venn-Watson, S., et al. (2023). Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds. Preprints.org.
- Venn-Watson, S., et al. (2022). Pentadecanoylcarnitine is a newly discovered endocannabinoid with pleiotropic activities relevant to supporting physical and mental health.
- Venn-Watson, S., et al. (2022). Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems. PLOS ONE.
- Du, G., et al. (2023).
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